The synthesis of carboxyifosfamide occurs as part of the metabolic pathway of ifosfamide. Upon administration, ifosfamide undergoes hydroxylation at the carbon atom in the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide. This unstable intermediate subsequently degrades into several metabolites, including carboxyifosfamide, which is formed through the opening of the oxazaphosphorine ring .
The synthesis can be summarized as follows:
This metabolic process emphasizes the importance of liver enzymes, particularly cytochrome P450 isoenzymes, in determining the pharmacokinetics and therapeutic outcomes associated with ifosfamide treatment .
Carboxyifosfamide has a molecular formula of and a molecular weight of approximately . The structure features a phosphorus atom bonded to an oxazaphosphorine ring that includes two chloroethyl groups and various functional groups contributing to its chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Topological Polar Surface Area | |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 5 |
The structure's complexity and polar surface area suggest significant interactions with biological macromolecules, particularly nucleic acids, during its mechanism of action .
Carboxyifosfamide participates in various chemical reactions primarily as a result of its role as a metabolite. It does not exhibit significant cytotoxic properties itself but serves as an indicator of ifosfamide metabolism.
The stability of carboxyifosfamide in urine makes it a useful marker for monitoring ifosfamide treatment outcomes .
Carboxyifosfamide itself does not directly contribute to cytotoxicity; rather, it serves as a marker for the metabolic activation of ifosfamide. The primary mechanism by which ifosfamide exerts its effects involves:
The understanding of this mechanism highlights the importance of monitoring carboxyifosfamide levels to gauge therapeutic efficacy and potential toxicity during treatment .
Carboxyifosfamide possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for understanding how carboxyifosfamide behaves within biological systems and its role as a biomarker for ifosfamide metabolism .
Carboxyifosfamide is primarily utilized in clinical settings for:
Carboxyifosfamide (chemical name: N-{3-[bis(2-chloroethyl)amino]-2-oxo-tetrahydro-2λ⁵-[1,3,2]oxazaphosphinan-2-yl}-β-alanine) is characterized by an open-chain structure resulting from the oxidative cleavage of the oxazaphosphorine ring of aldophosphamide. This structural transformation fundamentally alters its chemical reactivity compared to its metabolic precursors. With a molecular formula of C₇H₁₄Cl₂N₃O₄P and a molecular mass of 318.08 g/mol, carboxyifosfamide possesses a terminal carboxylic acid group that confers enhanced water solubility and facilitates renal elimination [1] [3].
Table 1: Structural and Analytical Characteristics of Carboxyifosfamide and Key Ifosfamide Metabolites
Metabolite | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Detection Methods |
---|---|---|---|---|
Carboxyifosfamide | C₇H₁₄Cl₂N₃O₄P | 318.08 | Open-chain carboxylic acid | UPLC-ESI-QTOFMS, GC-MS |
4-Hydroxyifosfamide | C₇H₁₅Cl₂N₂O₃P | 261.09 | Intact oxazaphosphorine ring with 4-OH | Unstable, not directly quantified |
Isophosphoramide Mustard | C₅H₁₂Cl₂N₂O₂P | 233.04 | Bischloroethylamino group | Mass spectrometry |
2-Dechloroethylifosfamide | C₅H₁₂ClN₂O₃P | 214.59 | Side-chain dechlorination | UPLC-ESI-QTOFMS |
3-Dechloroethylifosfamide | C₅H₁₂ClN₂O₃P | 214.59 | Side-chain dechlorination | UPLC-ESI-QTOFMS |
Mass spectrometric analyses, particularly ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), reveal characteristic fragmentation patterns for carboxyifosfamide. These include ions corresponding to the loss of the carboxyl group and cleavages around the phosphorous-nitrogen bonds. The metabolite's chemical stability contrasts sharply with its immediate precursor, aldophosphamide, which spontaneously decomposes to yield the alkylating species isophosphoramide mustard and acrolein. This stability allows carboxyifosfamide to accumulate in systemic circulation and undergo efficient renal excretion without further metabolic activation [3].
The formation of carboxyifosfamide demonstrates stereochemical preferences reflective of ifosfamide's chiral metabolism. In vitro studies indicate that the R-enantiomer of ifosfamide undergoes more efficient conversion to carboxyifosfamide compared to the S-enantiomer. This enantioselectivity arises from differential interactions between the ifosfamide enantiomers and the aldehyde dehydrogenase enzymes responsible for carboxyifosfamide formation, contributing to interpatient variability in detoxification efficiency [1].
Carboxyifosfamide occupies a terminal position in one of the three primary metabolic routes for ifosfamide, specifically representing the end-product of the aldehyde dehydrogenase (ALDH)-mediated detoxification pathway. This pathway initiates identically to the activation pathway: hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze the 4-hydroxylation of ifosfamide, yielding 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide (aldoifosfamide). At this critical metabolic branch point, aldophosphamide undergoes one of two competing fates: (1) spontaneous β-elimination yielding the cytotoxic isophosphoramide mustard and acrolein, or (2) ALDH1A1-mediated oxidation to carboxyifosfamide [1] [2].
Table 2: Metabolic Fate of Ifosfamide During Continuous Infusion (3-day protocol)
Metabolite | Mean Urinary Excretion (% Dose) | Metabolic Pathway | Biological Significance | Temporal Pattern During Infusion |
---|---|---|---|---|
Parent Ifosfamide | 19% | Unmetabolized | Inactive prodrug | Decreases significantly over infusion period |
Carboxyifosfamide | 7% | Detoxification | Inactive terminal metabolite | Proportion increases over infusion period |
2-Dechloroethylifosfamide | 6% | N-dechloroethylation | Inactive metabolite, produces chloroacetaldehyde | Proportion increases over infusion period |
3-Dechloroethylifosfamide | 10% | N-dechloroethylation | Inactive metabolite, produces chloroacetaldehyde | Proportion increases over infusion period |
Isophosphoramide Mustard | 8% | Activation | DNA-alkylating cytotoxic agent | Proportion remains constant |
The kinetic competition between these pathways significantly influences therapeutic outcomes. Factors favoring carboxyifosfamide formation include high ALDH activity (particularly in liver cytosol), cellular glutathione status, and genetic polymorphisms affecting enzyme expression. Crucially, the formation of carboxyifosfamide permanently diverts aldophosphamide away from the activation pathway, preventing the generation of therapeutically active alkylating species. Metabolic studies during continuous 3-day infusions demonstrate that the proportion of carboxyifosfamide in urine increases over the infusion period, suggesting possible autoinduction of metabolic enzymes or saturation of alternative pathways [5].
Carboxyifosfamide formation occurs predominantly in the hepatocyte cytosol, where ALDH isoforms are abundantly expressed. However, extrahepatic tissues expressing ALDH, including renal tubular cells and certain tumors, may also contribute to localized carboxyifosfamide production. This extrahepatic metabolism has clinical implications, as tumors with high ALDH activity may convert aldophosphamide to carboxyifosfamide before it can generate alkylating species, potentially contributing to ifosfamide resistance [1].
The detoxification significance of carboxyifosfamide stems from its dual protective roles: it prevents the formation of both the urotoxic compound acrolein and the nephrotoxic/neurotoxic metabolite chloroacetaldehyde. By irreversibly diverting aldophosphamide away from β-elimination, carboxyifosfamide formation directly reduces acrolein generation. Indirectly, by competing for the aldophosphamide substrate pool, it potentially reduces ifosfamide flux through the N-dechloroethylation pathway that produces chloroacetaldehyde. This metabolic shunting is clinically significant, as urinary excretion of carboxyifosfamide inversely correlates with production of the nephrotoxic dechloroethylated metabolites [1] [3].
The quantitative efficiency of this detoxification pathway varies considerably between individuals, with carboxyifosfamide typically accounting for 7-10% of the administered dose in adult patients. This interindividual variation arises from multiple factors, including genetic polymorphisms in ALDH genes, concomitant medications that induce or inhibit CYP or ALDH enzymes, and hepatic function status. Crucially, the efficiency of carboxyifosfamide formation influences ifosfamide's therapeutic index – patients with enhanced detoxification may experience reduced toxicity but potentially diminished antitumor efficacy due to reduced isophosphoramide mustard generation [1] [5].
Carboxyifosfamide undergoes minimal further metabolism and is eliminated primarily via renal excretion. Its high water solubility and anionic character at physiological pH facilitate glomerular filtration, while its molecular size prevents significant tubular reabsorption. In pediatric populations, the relatively immature renal excretion mechanisms may prolong the systemic presence of carboxyifosfamide, though this has no known clinical consequences given the metabolite's pharmacological inertness. The terminal elimination half-life of carboxyifosfamide mirrors that of unchanged ifosfamide (approximately 7-15 hours), reflecting rate-limited excretion by the parent drug's metabolism rather than specific elimination constraints of the metabolite itself [2].
Beyond direct detoxification, carboxyifosfamide serves as a precursor to downstream conjugates that facilitate ultimate excretion. Studies utilizing advanced metabolomic platforms have detected S-carboxymethylcysteine and thiodiglycolic acid in urine from ifosfamide-treated patients. These sulfur-containing compounds arise from glutathione-dependent conjugation pathways acting on acrolein and other reactive fragments, but their formation correlates with carboxyifosfamide excretion, suggesting interconnected detoxification networks. This metabolic relationship underscores the complexity of ifosfamide's disposition, where multiple pathways collectively determine the net therapeutic and toxicological outcomes [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1